molecular formula C10H14ClF2N5 B15111416 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride

Cat. No.: B15111416
M. Wt: 277.70 g/mol
InChI Key: GMVQDFCYQLLDOG-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative characterized by a difluoromethyl group at the 2-position of the pyrazole ring and an ethyl substituent at the 1-position of the second pyrazole moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-2-16-7-8(5-15-16)13-6-9-3-4-14-17(9)10(11)12;/h3-5,7,10,13H,2,6H2,1H3;1H

InChI Key

GMVQDFCYQLLDOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, such as palladium or copper complexes, which facilitate cross-coupling reactions . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce various functionalized pyrazoles .

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The difluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor .

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Polar Solvents) Key Substituents
Target Compound C9H12ClF2N5 283.7 g/mol High (due to HCl salt) 1-Ethyl, 2-(difluoromethyl)pyrazole
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride C5H8ClF2N3 183.59 g/mol Moderate 1-Methyl, 5-(difluoromethyl)pyrazole
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H15N5 229.3 g/mol Low 1-Pyridinyl, 3-methyl, 4-amine
Pyraclostrobin (Methyl N-(2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-phenyl)-(N-methoxy)carbamate) C19H18ClN3O4 387.8 g/mol Low 4-Chlorophenyl, methoxycarbamate

Key Observations :

  • The hydrochloride salt in the target compound significantly improves solubility compared to non-salt analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
  • The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in agrochemicals like Pyraclostrobin .

Research Findings and Challenges

  • Stability : Difluoromethylpyrazoles exhibit superior hydrolytic stability compared to chlorinated analogs (e.g., Pyraclostrobin’s 4-chlorophenyl group degrades under UV light) .
  • Bioactivity : Pyrazole derivatives with electron-withdrawing groups (e.g., difluoromethyl) show enhanced inhibition of cytochrome P450 enzymes, as observed in agrochemical studies .
  • Synthetic Limitations : Low yields in cyclopropylamine coupling (e.g., 17.9% in ) suggest that steric hindrance in the target compound’s synthesis may require optimized catalysts.

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